Tertiapin Q (trifluoroacetate salt)

Oxidation resistance Peptide stability M13Q mutation

Tertiapin Q (TFA) eliminates the batch-to-batch potency variability and rapid oxidation of native tertiapin, solving critical reproducibility issues in long-duration electrophysiology. It is the definitive tool for atrial-selective IKACh studies and requires no special permits for international B2B shipping. - Defined potency: ROMK1 Ki=1.3 nM, GIRK1/4 Ki=13.3 nM, BK IC50=5.8 nM. - 65±6% atrial APD90 prolongation with zero ventricular effect in canine models. - Lyophilized, water-soluble (≥2 mg/mL); shipped at ambient temperature for immediate use.

Molecular Formula C108H176F3N35O26S4
Molecular Weight 2566.0 g/mol
Cat. No. B10829853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTertiapin Q (trifluoroacetate salt)
Molecular FormulaC108H176F3N35O26S4
Molecular Weight2566.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1
InChIKeyAZHHYZAMUZWFSW-YPISCXGWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tertiapin Q Overview


Tertiapin Q (trifluoroacetate salt) (TPNQ) is a synthetic 21-amino acid peptide derived from the honey bee (Apis mellifera) venom toxin tertiapin, specifically engineered with a methionine-to-glutamine substitution at position 13 (M13Q) to confer oxidation resistance while preserving high-affinity blockade of inward-rectifier potassium (Kir) channels [1]. It binds with subnanomolar to low nanomolar affinity to ROMK1 (Kir1.1, Ki = 1.3 nM) and GIRK1/4 (Kir3.1/3.4, Ki = 13.3 nM) heteromultimeric channels, and also inhibits large-conductance calcium-activated potassium (BK, KCa1.1) channels (IC50 = 5.8 nM) and GIRK1/2 (Kir3.1/3.2) heteromultimers (Kd ≈270 nM) in a use- and concentration-dependent manner [2]. As the trifluoroacetate salt form, it offers enhanced solubility (≥2 mg/mL in water) and is supplied as a lyophilized powder for in vitro electrophysiology and in vivo cardiac pharmacology applications .

Why Tertiapin Q Cannot Be Substituted


Native tertiapin (TPN) undergoes rapid oxidation at the methionine-13 residue upon air exposure, which significantly impairs its channel-binding affinity and introduces irreproducible batch-to-batch potency variability [1]. Tertiapin Q eliminates this liability via the M13Q substitution, yielding a chemically defined, oxidation-stable probe that maintains native-like Ki values [2]. The alternative derivative Tertiapin LQ, while also oxidation-stable, exhibits a fundamentally different selectivity profile: it displays >250-fold selectivity for Kir1.1 over Kir3.x channels (Kd: Kir1.1 = 1.1 nM; Kir3.1/3.4 = 361 nM), making it unsuitable for experiments requiring balanced GIRK1/4 blockade . Furthermore, small-molecule Kir channel modulators such as ML297 lack the peptide-level target engagement precision and well-characterized cardiac electrophysiological profile of Tertiapin Q [3].

Tertiapin Q Potency and Selectivity


M13Q Substitution Prevents Oxidation

Tertiapin Q was explicitly designed to overcome the air-oxidation vulnerability of native tertiapin at methionine-13, which causes significant binding affinity reduction [1]. In a systematic mutagenesis study screening fourteen different M13 substitutions, only the glutamine replacement (M13Q, yielding TPNQ) retained channel-binding Ki values indistinguishable from freshly prepared, non-oxidized native TPN, while all other tested substitutions produced reduced or abolished affinity [2]. This structural modification confers reproducible experimental performance without the need for anaerobic handling.

Oxidation resistance Peptide stability M13Q mutation

GIRK1/4 Selectivity vs. Tertiapin LQ

Tertiapin Q exhibits a balanced high-affinity profile for both ROMK1 (Kir1.1, Ki = 1.3 nM) and GIRK1/4 (Kir3.1/3.4, Ki = 13.3 nM) channels, with the GIRK1/4 affinity approximately 10-fold lower than that for ROMK1 . In stark contrast, Tertiapin LQ—a derivative of Tertiapin Q—displays a dramatically shifted selectivity, with >250-fold preference for Kir1.1 (Kd = 1.1 nM) over Kir3.1/3.4 (Kd = 361 nM) . This 27-fold difference in GIRK1/4 affinity between the two compounds (13.3 nM vs. 361 nM) dictates their utility: Tertiapin Q is appropriate for studies requiring potent IKACh (GIRK1/4-mediated) blockade, whereas Tertiapin LQ is optimized for Kir1.1-specific applications.

GIRK1/4 IKACh Channel selectivity

BK Channel Use-Dependent Blockade

Beyond Kir channel blockade, Tertiapin Q inhibits recombinant human BK (KCa1.1) α-subunit channels expressed in Xenopus oocytes with an IC50 of 5.8 nM in a use- and concentration-dependent manner [1]. This activity expands the compound's utility to studies of calcium-activated potassium conductance. Native tertiapin similarly inhibits BK channels, but the oxidative instability of native TPN compromises reproducibility in long-duration BK channel recordings. The inhibition of GIRK1/2 (Kir3.1/3.2) heteromultimers is substantially weaker, with a Kd of approximately 270 nM [2], establishing a clear rank-order potency across Kir and BK channel subtypes.

BK channel KCa1.1 Use-dependent blockade

Atrial-Selective IKACh Blockade

In atrial tachycardia (AT)-remodeled canine left atrial preparations, Tertiapin Q (100 nM) increased atrial action potential duration at 90% repolarization (APD90) by 65±6% in AT-remodeled hearts compared to only 19±2% in control hearts (P<0.001), demonstrating enhanced sensitivity in diseased atrial tissue [1]. Importantly, Tertiapin Q produced no measurable effect on left ventricular cardiomyocyte currents or ventricular action potential duration at the same concentration [2]. This atrium-specific action—driven by the selective expression of Kir3.1/3.4 channels in atrial but not ventricular tissue—contrasts with pan-cardiac K+ channel blockers such as dofetilide or sotalol, which prolong ventricular repolarization and carry proarrhythmic risk.

Atrial selectivity IKACh Action potential duration

In Vivo Efficacy in Bradycardia Models

In mouse models of congenital bradycardia and conduction defects, pharmacological inhibition of IKACh by Tertiapin Q produced quantifiable improvements in cardiac function [1]. Tertiapin Q significantly increased heart rate (HR) in Cav1.3−/− mice by 19%, in Cav1.3−/−/Cav3.1−/− double-knockout mice by 23%, and in HCN4-CNBD mice by 14% [2]. Additionally, Tertiapin Q improved cardiac conduction in Scn5a+/− mice by 24% [3]. These in vivo findings validate the translatability of in vitro IKACh blockade to functional cardiac outcomes and establish a benchmark for comparing novel GIRK-targeting agents.

Bradycardia Sinus node dysfunction In vivo efficacy

Atrial Tachyarrhythmia Suppression

In an established canine model of atrial tachycardia (AT) remodeling—a preclinical surrogate for atrial fibrillation substrate—Tertiapin Q (100 nM) produced robust suppression of induced tachyarrhythmias [1]. Tachyarrhythmia duration was reduced from 11.0±5.2 seconds (vehicle) to 0.6±0.1 second with Tertiapin Q (P<0.001), representing a >94% reduction [2]. Concurrently, tachyarrhythmia cycle length increased from 108±6 ms to 175±10 ms (P<0.001). In two preparations where tachyarrhythmia persisted uninterrupted for >20 minutes, Tertiapin Q administration slowed and then terminated the arrhythmia within 4 minutes [3]. This functional antiarrhythmic efficacy directly validates the atrium-specific IKACh blockade mechanism.

Atrial fibrillation Antiarrhythmic Tachyarrhythmia

Tertiapin Q Applications


Atrial Fibrillation Mechanism Studies

Tertiapin Q is the reference pharmacological tool for isolating and characterizing IKACh (Kir3.1/3.4-mediated) currents in atrial myocytes and intact atrial tissue preparations. Its atrium-specific action—demonstrated by 65±6% APD90 prolongation in AT-remodeled canine atria with zero ventricular effect [1]—enables clean dissection of atrial repolarization mechanisms without confounding ventricular repolarization changes. Researchers studying atrial fibrillation substrate, restitution dynamics, and atrium-selective antiarrhythmic strategies should select Tertiapin Q over pan-cardiac K+ channel blockers or the Kir1.1-selective derivative Tertiapin LQ.

Kir3.x and BK Channel Biophysics

The oxidation-resistant M13Q modification [1] makes Tertiapin Q the preferred peptide probe for long-duration patch-clamp recordings, multi-hour perfusion experiments, and studies requiring reproducible batch-to-batch potency. Its defined potency gradient across Kir subtypes (ROMK1 Ki = 1.3 nM, GIRK1/4 Ki = 13.3 nM, GIRK1/2 Kd ≈270 nM) and BK channels (IC50 = 5.8 nM) [2] provides a calibrated toolkit for subunit composition analysis and pore-block mechanism studies in heterologous expression systems including Xenopus oocytes and HEK293 cells.

In Vivo Bradycardia and Conduction Studies

For in vivo cardiac studies in rodent models of sinus node dysfunction or atrioventricular conduction defects, Tertiapin Q offers validated efficacy benchmarks. As demonstrated in mouse models, Tertiapin Q improved heart rate by 14-23% across three distinct genetic bradycardia models and enhanced conduction by 24% in Scn5a+/− mice [1]. The trifluoroacetate salt form provides the aqueous solubility required for intraperitoneal or intravenous administration, making it suitable for acute pharmacological intervention studies in genetically modified mouse lines.

Neuronal and Smooth Muscle BK Channel Physiology

The potent BK channel inhibitory activity of Tertiapin Q (IC50 = 5.8 nM, use-dependent) [1] extends its utility beyond cardiac applications to neuronal afterhyperpolarization (AHP) current studies, smooth muscle excitability research, and pain physiology investigations. Researchers should note the use-dependent nature of BK channel blockade when designing voltage-clamp protocols, as this property differentiates Tertiapin Q from state-independent BK channel inhibitors and enables frequency-dependent modulation studies.

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